

Biological Activity of Furan-2-Carbohydrazide Derivatives: A Technical Guide

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Compound of Interest

Compound Name:	<i>N</i> '-(2-chloroacetyl)furan-2-carbohydrazide
CAS No.:	199938-16-4
Cat. No.:	B3420696

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Executive Summary

The furan-2-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, functioning as a versatile pharmacophore for antimicrobial, anticancer, and enzyme-inhibitory therapeutics. This guide dissects the technical mechanisms driving these biological activities, moving beyond simple phenotypic observations to explore the molecular interactions—specifically the role of the azomethine linkage ($-N=CH-$) in Schiff base derivatives and the metal-chelating capacity of the hydrazide moiety.

This document is structured to provide researchers with actionable data, validated experimental protocols, and mechanistic insights necessary for lead optimization.

Chemical Scaffolding & Structure-Activity Relationship (SAR)

The biological efficacy of furan-2-carbohydrazide stems from its ability to act as a hydrogen bond donor/acceptor and a metal chelator. The core structure consists of a lipophilic furan ring

coupled to a polar carbohydrazide linker.

The "Warhead" Mechanism

The primary method of derivatization involves condensing the terminal amino group with aromatic aldehydes to form Schiff bases (hydrazones).

- The Azomethine Linkage (-N=CH-): This is the critical pharmacophore. It restricts the rotation of the molecule, presenting a planar topology that facilitates intercalation into DNA or binding to enzyme active sites.

- Electronic Effects: Electron-withdrawing groups (EWGs) such as

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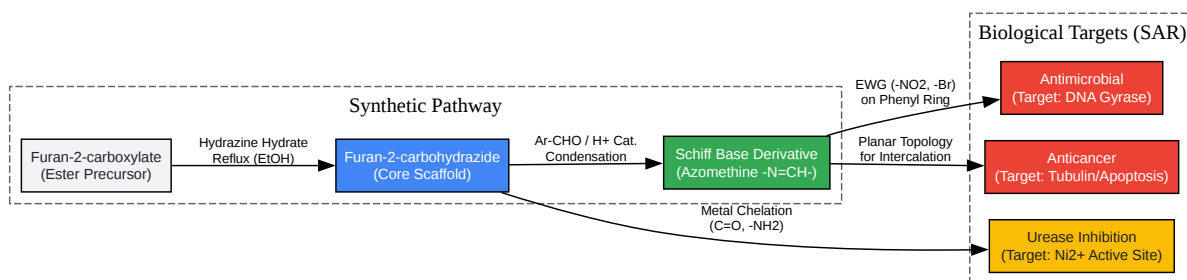
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on the phenyl ring of the Schiff base significantly enhance antimicrobial potency by increasing the lipophilicity and altering the electron density of the imine bond, facilitating cell wall penetration.

- Metal Chelation: The carbonyl oxygen and the azomethine nitrogen can chelate transition metals (Cu^{2+} , Ni^{2+}), which is crucial for urease inhibition and DNA cleavage mechanisms.

SAR Visualization & Synthesis Workflow

The following diagram illustrates the synthetic pathway and the key structural modifications governing biological activity.



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Figure 1: Synthetic progression from ester precursors to bioactive Schiff bases, mapping specific structural features to therapeutic targets.

Antimicrobial Pharmacology

Furan-2-carbohydrazide Schiff bases exhibit broad-spectrum activity, often outperforming standard antibiotics like Ampicillin against resistant strains.

Mechanism of Action

The primary mechanism involves the inhibition of DNA Gyrase (Topoisomerase II) in bacteria. The planar furan-hydrazone structure fits into the ATP-binding pocket of the gyrase B subunit, preventing bacterial DNA replication.

- Gram-Positive (*S. aureus*): High susceptibility due to the peptidoglycan layer allowing permeation of lipophilic halogenated derivatives.
- Gram-Negative (*E. coli*): Activity is dependent on the presence of strong EWGs (e.g., Nitro group) to traverse the outer membrane porins.

Comparative Potency Data (MIC)

Data summarized from recent high-impact studies [1][5].

Compound Derivative	R-Group Substitution	Organism	MIC ($\mu\text{g/mL}$)	Standard (Ampicillin)	Interpretation
3b (Schiff Base)	4-Nitro-phenyl	S. aureus	25.0	12.5	Highly Active
3b (Schiff Base)	4-Nitro-phenyl	E. coli	25.0	25.0	Equipotent
2d (Thiazolidinone)	4-Chloro-phenyl	P. aeruginosa	50.0	100.0	Superior
3e (Schiff Base)	5-Bromo-furan	C. albicans	12.5	25.0 (Griseofulvin)	Superior Antifungal

Oncology & Cytotoxic Mechanisms[1][2][3]

Derivatives of furan-2-carbohydrazide, particularly those fused with pyridine or triazinone moieties, act as potent antiproliferative agents.[1]

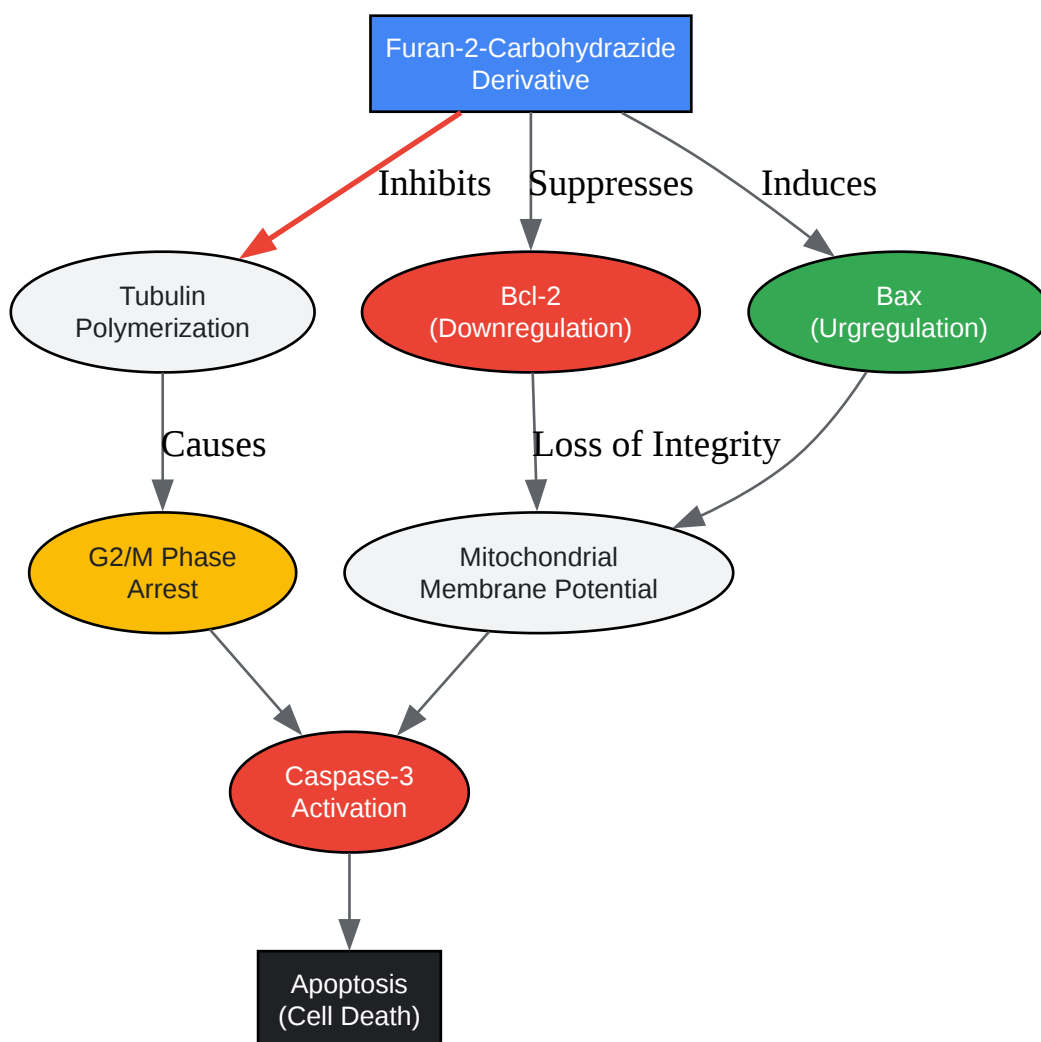
Apoptotic Induction Pathways

The compounds trigger apoptosis via the intrinsic mitochondrial pathway.[2]

- **Tubulin Polymerization Inhibition:** The molecules bind to the colchicine site of tubulin, arresting the cell cycle at the G2/M phase.
- **Mitochondrial Destabilization:** Treatment leads to the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic).
- **Caspase Activation:** The Bax/Bcl-2 imbalance triggers Caspase-3, leading to DNA fragmentation.

Anticancer Signaling Diagram

The following diagram details the intracellular cascade triggered by these derivatives.



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Figure 2: Mechanistic pathway of furan-derivative induced cytotoxicity, highlighting the dual attack on tubulin dynamics and mitochondrial stability.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized based on CLSI guidelines and established synthetic methods.

Protocol: Synthesis of Furan-2-Carbohydrazide Schiff Bases

Objective: Create the pharmacologically active azomethine derivative.

- Reagents: Furan-2-carbohydrazide (0.01 mol), Substituted Aromatic Aldehyde (0.01 mol), Ethanol (Absolute, 20 mL), Glacial Acetic Acid (Catalytic, 2-3 drops).
- Procedure:
 - Dissolve furan-2-carbohydrazide in ethanol under mild heat.
 - Add the aromatic aldehyde slowly with stirring.
 - Add glacial acetic acid.[3]
 - Reflux the mixture for 4–6 hours. Critical Check: Monitor reaction progress via TLC (Solvent system: Methanol/Chloroform 1:9). Look for the disappearance of the hydrazide spot.
- Isolation:
 - Cool the reaction mixture to room temperature; pour into crushed ice.
 - Filter the precipitate and wash with cold water.
 - Purification: Recrystallize from ethanol to yield pure crystals.
- Validation:
 - IR Spectroscopy: Confirm formation of Azomethine () peak at $\sim 1600\text{--}1640\text{ cm}^{-1}$.
 - NMR: Confirm singlet for proton at 8.0–9.0 ppm.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC₅₀ values against cancer cell lines (e.g., MCF-7).[2]

- Seeding: Plate cells (1×10^4 cells/well) in 96-well plates and incubate for 24h at 37°C / 5% CO₂.
- Treatment: Add test compounds (dissolved in DMSO, serial dilutions 0.1 – 100 μM). Control: DMSO vehicle (<0.1% v/v). Positive Control: Cisplatin or Doxorubicin.
- Incubation: Incubate for 48 hours.
- Labeling: Add 10 μL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours (formazan crystals form).
- Solubilization: Remove media, add 100 μL DMSO to dissolve formazan.
- Read: Measure absorbance at 570 nm using a microplate reader.
- Calculation:

Plot log(concentration) vs. viability to determine IC₅₀.

Enzyme Inhibition: Urease & *H. pylori*

Furan-2-carbohydrazides are potent inhibitors of Urease, an enzyme critical for the survival of *Helicobacter pylori* in the acidic stomach environment.

- Mechanism: The hydrazide moiety coordinates with the active site Nickel (Ni²⁺) ions of the urease enzyme.
- SAR Insight: 5-bromo-substituted furan derivatives show IC₅₀ values in the sub-micromolar range (e.g., 0.58 μM), often superior to the standard inhibitor acetohydroxamic acid [2].
- Clinical Relevance: Inhibition of urease prevents the hydrolysis of urea into ammonia, thereby re-acidifying the microenvironment and making *H. pylori* susceptible to the host immune system.

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